2-Chloro-5-nitrobenzenethiol
Description
2-Chloro-5-nitrobenzenethiol (C₆H₄ClNO₂S) is a substituted benzenethiol featuring a chlorine atom at the 2-position, a nitro group at the 5-position, and a thiol (-SH) functional group. With a molecular weight of 190.6 g/mol, it is synthesized via optimized routes, such as the reaction of precursor compounds with triphenylphosphine (PPh₃) in toluene under reflux conditions, achieving high yields (e.g., 92% in one protocol) . The compound crystallizes as yellow crystals and serves as a critical intermediate in medicinal chemistry, particularly for synthesizing PET ligands targeting metabotropic glutamate receptors (e.g., mGluR4) .
Properties
CAS No. |
89880-53-5 |
|---|---|
Molecular Formula |
C6H4ClNO2S |
Molecular Weight |
189.62 g/mol |
IUPAC Name |
2-chloro-5-nitrobenzenethiol |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H |
InChI Key |
NBFJQCOMMJXWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 2-Chloro-5-nitrobenzenethiol | C₆H₄ClNO₂S | 190.6 | -Cl (2), -NO₂ (5), -SH (1) |
| 2-Amino-5-chlorobenzenethiol | C₆H₆ClNS | 159.6 | -Cl (5), -NH₂ (2), -SH (1) |
| 5-Chloro-2-methylbenzenethiol | C₇H₇ClS | 158.6 | -Cl (5), -CH₃ (2), -SH (1) |
Key Observations:
- Substituent Effects: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, increasing the acidity of the thiol group compared to the electron-donating amino (-NH₂) or methyl (-CH₃) groups in analogs . Molecular Weight: The nitro derivative has the highest molecular weight due to the nitro group’s additional oxygen and nitrogen atoms.
Physical and Spectral Data
While explicit spectral data (e.g., IR, NMR) are absent in the provided evidence, trends can be inferred:
- Nitro-Containing Compound: Strong absorption bands in IR for -NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and -SH (~2550 cm⁻¹).
- Amino-Containing Compound: Characteristic N-H stretching (~3400 cm⁻¹) and weaker -SH absorption due to hydrogen bonding .
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